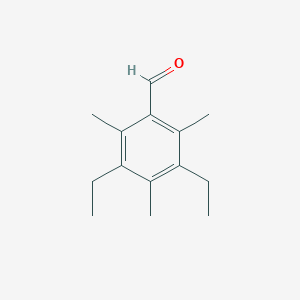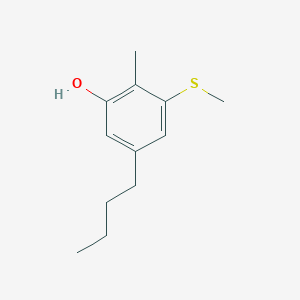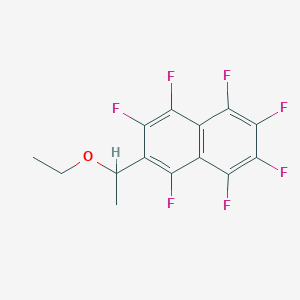![molecular formula C9H27ClP4Si3 B14395393 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane CAS No. 87636-38-2](/img/structure/B14395393.png)
1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane is a unique organophosphorus compound characterized by the presence of trimethylsilyl groups and a triphosphirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane typically involves the reaction of chlorophosphines with trimethylsilyl-substituted reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive phosphanyl and silyl groups .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as sodium methoxide or lithium amide are used under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphanyl derivatives.
Aplicaciones Científicas De Investigación
1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organophosphorus compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane involves the interaction of its phosphanyl and silyl groups with various molecular targets. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The trimethylsilyl groups provide steric protection, enhancing the stability of these complexes .
Comparación Con Compuestos Similares
- Phosphoric acid, bis(trimethylsilyl) 2,3-bis(trimethylsilyl)oxypropyl ester
- Bis(trimethylsilyl) phosphite
- 1,2-Bis(trimethylsilyl)benzene
Uniqueness: 1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane is unique due to its triphosphirane ring structure and the presence of both phosphanyl and silyl groups. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications .
Propiedades
Número CAS |
87636-38-2 |
|---|---|
Fórmula molecular |
C9H27ClP4Si3 |
Peso molecular |
378.91 g/mol |
Nombre IUPAC |
(2-chloro-3-trimethylsilyltriphosphiran-1-yl)-bis(trimethylsilyl)phosphane |
InChI |
InChI=1S/C9H27ClP4Si3/c1-15(2,3)13-11(10)12(13)14(16(4,5)6)17(7,8)9/h1-9H3 |
Clave InChI |
VGYCAQXGSHMJOS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)P1P(P1Cl)P([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)

![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)


![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)

![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)
![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)

![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)

![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
